molecular formula C19H22N6O B6442980 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2549004-39-7

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6442980
CAS No.: 2549004-39-7
M. Wt: 350.4 g/mol
InChI Key: SOSSAZRWYAJYPS-UHFFFAOYSA-N
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Description

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . The structure of this compound includes a piperazine ring substituted with a methoxyphenyl group and an imidazole ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazole rings, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist at these receptors, blocking the binding of endogenous catecholamines such as norepinephrine and epinephrine. This blockade results in the relaxation of smooth muscles and a decrease in blood pressure .

Comparison with Similar Compounds

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential for high affinity and selectivity towards alpha1-adrenergic receptors, making it a promising candidate for further research and development in therapeutic applications .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-15-20-7-8-25(15)19-13-18(21-14-22-19)24-11-9-23(10-12-24)16-5-3-4-6-17(16)26-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSSAZRWYAJYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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